Impureza A de Ciclofosfamida

Descripción general

Descripción

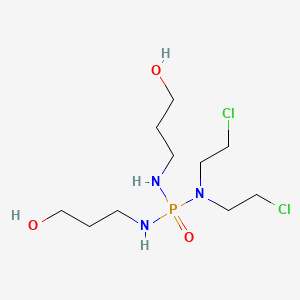

Cyclophosphamide Impurity A, also known as (3- { [2- (Aziridin-1-yl) ethyl] amino}propyl) phosphonic acid , is a reference standard supplied with COA and analytical data . It is also known as 2- ((2-Chloroethyl) (2-hydroxyethyl)amino)-1,3,2-oxazaphosphinane 2-oxide .

Synthesis Analysis

The synthesis of Cyclophosphamide Impurity A involves the use of ion chromatography UV Detector for Impurity B at 200 nm . About 5 mg of each of impurity A, Impurity B, Impurity D and Propanolamine is weighed in a 5 ml Volumetric flask . Diluent is added and sonicated to dissolve .Molecular Structure Analysis

The molecular formula of Cyclophosphamide Impurity A is C10H24Cl2N3O3P . The InChI is InChI=1S/C10H24Cl2N3O3P/c11-3-7-15 (8-4-12)19 (18,13-5-1-9-16)14-6-2-10-17/h16-17H,1-10H2, (H2,13,14,18) . The molecular weight is 336.19 g/mol .Chemical Reactions Analysis

Cyclophosphamide Impurity A is involved in various chemical reactions. For instance, it is used in the quantification of Cyclophosphamide Impurities in Cyclophosphamide Drug Substance and formulations by Ion chromatography .Physical and Chemical Properties Analysis

Cyclophosphamide Impurity A has a molecular weight of 336.19 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . The Rotatable Bond Count is 13 . The Exact Mass is 335.0932340 g/mol .Aplicaciones Científicas De Investigación

Control de Calidad Farmacéutica

En la industria farmacéutica, la Impureza A de Ciclofosfamida es crucial para el control de calidad. Sirve como un estándar de referencia para garantizar la pureza y seguridad de las formulaciones de Ciclofosfamida. Al cuantificar los niveles de esta impureza, los fabricantes pueden cumplir con las normas reguladoras y prevenir efectos adversos relacionados con la toxicidad de la impureza {svg_1}.

Estudios Toxicológicos

La impureza juega un papel en los estudios toxicológicos, donde se examinan sus efectos en los sistemas biológicos. Esto ayuda a determinar los niveles de dosis seguros de Ciclofosfamida y a comprender los posibles efectos secundarios que pueden surgir de sus impurezas {svg_2}.

Investigación de la Eficacia de la Quimioterapia

La this compound se utiliza en la investigación para explorar el mecanismo de acción de la Ciclofosfamida en la quimioterapia. Ayuda a identificar cómo las impurezas pueden afectar la eficacia del fármaco y contribuir a sus reacciones terapéuticas y tóxicas {svg_3}.

Análisis de Metabolitos

En el análisis de metabolitos, la this compound se identifica y cuantifica para comprender las vías metabólicas de la Ciclofosfamida. Esta información es vital para predecir las interacciones medicamentosas y los subproductos metabólicos que podrían influir en los resultados del tratamiento {svg_4}.

Estudios de Impacto Ambiental

Esta impureza también se estudia por su impacto ambiental, particularmente en el contexto de los residuos farmacéuticos. La investigación sobre la degradación y la persistencia de la this compound puede informar los métodos de eliminación adecuados y los protocolos de seguridad ambiental {svg_5}.

Desarrollo de Métodos Analíticos

La this compound es esencial en el desarrollo de métodos analíticos como la cromatografía. Se utiliza para validar la sensibilidad, especificidad y precisión de las técnicas analíticas destinadas a detectar impurezas en las sustancias farmaceúticas {svg_6}.

Investigación de Cumplimiento Normativo

Por último, es fundamental en la investigación de cumplimiento normativo. Los científicos estudian la impureza para garantizar que los productos farmacéuticos cumplan con los estrictos requisitos establecidos por las autoridades sanitarias, protegiendo así la salud pública {svg_7}.

Mecanismo De Acción

Target of Action

Cyclophosphamide, the parent compound of Cyclophosphamide Impurity A, primarily targets cells in the body that are rapidly dividing . This includes cancer cells in conditions such as lymphomas, myelomas, leukemia, neuroblastoma, ovarian adenocarcinoma, retinoblastoma, and breast carcinoma .

Mode of Action

Cyclophosphamide is a prodrug that undergoes hepatic transformation to form 4-hydroxycyclophosphamide, which then breaks down to form the ultimate alkylating agent, phosphoramide mustard . Phosphoramide mustard forms cross-linkages within and between adjacent DNA strands at the guanine N-7 position . These modifications are permanent and eventually lead to programmed cell death .

Biochemical Pathways

The metabolism of Cyclophosphamide involves several biochemical pathways. Hepatic enzymes first convert Cyclophosphamide to hydroxycyclophosphamide and then subsequently metabolized to aldophosphamide . Aldophosphamide is the pharmacologically active metabolite . The phosphoramide metabolite forms cross-linkages within and between adjacent DNA strands at the guanine N-7 position . These modifications are permanent and eventually lead to programmed cell death .

Pharmacokinetics

Cyclophosphamide is inactive until it undergoes hepatic transformation to form 4-hydroxycyclophosphamide, which then breaks down to form the ultimate alkylating agent, phosphoramide mustard . The pharmacokinetics of Cyclophosphamide have been understood for many years; those of the cytotoxic metabolites have been described more recently .

Result of Action

The result of Cyclophosphamide’s action is the inhibition of cell division, resulting in cell death . This is achieved by the formation of cross-linkages at guanine N-7 sites in DNA, inhibiting cell division . The cytotoxic effect is mainly due to cross-linking of strands of DNA and RNA, and to inhibition of protein synthesis .

Action Environment

The action of Cyclophosphamide can be influenced by various environmental factors. For instance, the sterile powder formulation of Cyclophosphamide contains not less than 90.0% and not more than 105.0% of the labeled amount of anhydrous Cyclophosphamide . This indicates that the storage and handling conditions of the drug can impact its efficacy and stability .

Safety and Hazards

Direcciones Futuras

Cyclophosphamide is primarily used in the management and treatment of neoplasms, including multiple myeloma, sarcoma, and breast cancer . It is also found useful in the treatment of autoimmune diseases such as multiple sclerosis . Future research may focus on optimizing the use of Cyclophosphamide and its impurities in these areas .

Análisis Bioquímico

Biochemical Properties

Cyclophosphamide Impurity A interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it is converted by liver cytochrome P450 (CYP) enzymes into the primary metabolite 4-hydroxycyclophosphamide . The nature of these interactions is complex and involves multiple steps, including hydroxylation and non-enzymatic generation of bioactive metabolites .

Cellular Effects

Cyclophosphamide Impurity A has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to cause neurotoxicity, leading to cognitive deficits, anxiety, depression, and motor dysfunction .

Molecular Mechanism

The mechanism of action of Cyclophosphamide Impurity A is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can cause oxidative brain damage, neuroinflammation, apoptotic neuronal cell death, and disruption of the balance of brain neurotransmitters and neurotrophic factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclophosphamide Impurity A change over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . For example, it has been shown that lower doses of Cyclophosphamide are relatively selective for T cells .

Dosage Effects in Animal Models

The effects of Cyclophosphamide Impurity A vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses . For instance, high-dose treatments for 10 days have been shown to induce bone marrow suppression in mice .

Metabolic Pathways

Cyclophosphamide Impurity A is involved in several metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it is involved in the metabolism of arachidonic acid, glycophospholipid, and pyrimidine .

Transport and Distribution

Cyclophosphamide Impurity A is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation . Detailed information on the transport and distribution of Cyclophosphamide Impurity A is currently limited.

Propiedades

IUPAC Name |

3-[[bis(2-chloroethyl)amino-(3-hydroxypropylamino)phosphoryl]amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24Cl2N3O3P/c11-3-7-15(8-4-12)19(18,13-5-1-9-16)14-6-2-10-17/h16-17H,1-10H2,(H2,13,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNVPTKBTWQELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNP(=O)(NCCCO)N(CCCl)CCCl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

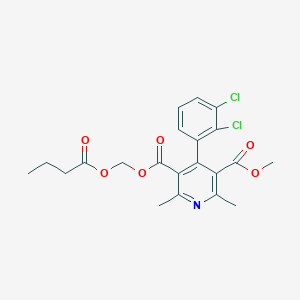

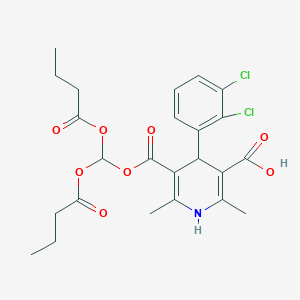

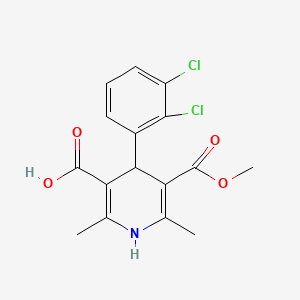

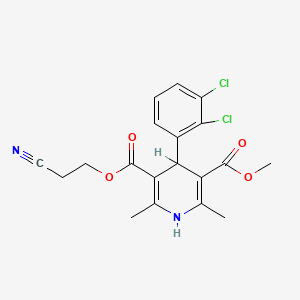

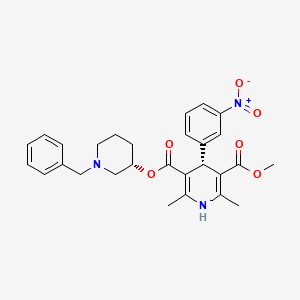

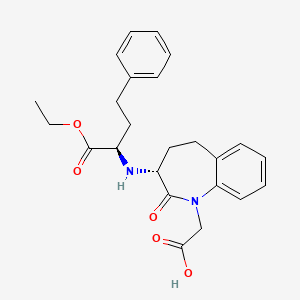

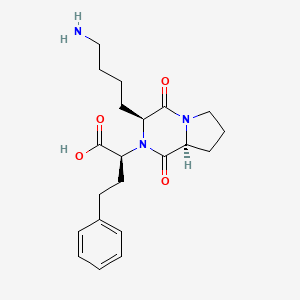

Feasible Synthetic Routes

Q1: What analytical techniques are commonly used to quantify Cyclophosphamide Impurity A in drug substances and formulations?

A1: [] Non-suppressed ion chromatography (IC) is a validated method used to quantify Cyclophosphamide Impurity A in both drug substances and formulations. This method utilizes a low-capacity cation exchange column and a weakly acidic mobile phase to achieve optimal resolution of impurities. Detection is achieved using conductivity and UV detectors connected in series. [] Additionally, the compendial Thin Layer Chromatography (TLC) method is also mentioned as a possible alternative. []

Q2: What is the validated Limit of Quantification (LOQ) for Cyclophosphamide Impurity A using the described ion chromatography method?

A2: The validated LOQ for Cyclophosphamide Impurity A using the described ion chromatography method is 10 mg/L. [] This level of sensitivity highlights the method's ability to accurately detect and quantify trace amounts of the impurity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)